4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the family of oxazoles This compound is characterized by its unique structure, which includes a butoxybenzylidene group attached to a phenyloxazol-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles with different functional groups.
Scientific Research Applications
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Butoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- 2-(4-Butoxybenzylidene)-N-[2-(4-morpholinyl)ethyl]hydrazinecarbothioamide
- N’-(4-Butoxybenzylidene)octadecanohydrazide
Uniqueness
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features and reactivity
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-20(22)24-19(21-18)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14+ |
InChI Key |
IVDDQJSSWCHMRB-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.